REACTION_CXSMILES
|
C(=O)([O-])O.[Na+].[F:6][C:7]([F:18])([F:17])[C:8]1[CH:9]=[C:10](B(O)O)[CH:11]=[CH:12][CH:13]=1.I[C:20]1[CH:25]=[CH:24][C:23]([OH:26])=[CH:22][CH:21]=1>O1CCOCC1.Cl.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[F:6][C:7]([F:18])([F:17])[C:8]1[CH:9]=[C:10]([C:20]2[CH:25]=[CH:24][C:23]([OH:26])=[CH:22][CH:21]=2)[CH:11]=[CH:12][CH:13]=1 |f:0.1,6.7.8.9.10|
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Name
|
|
Quantity
|
18 mL
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Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
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Name
|
|
Quantity
|
7.77 g
|
Type
|
reactant
|
Smiles
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FC(C=1C=C(C=CC1)B(O)O)(F)F
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Name
|
|
Quantity
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6 g
|
Type
|
reactant
|
Smiles
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IC1=CC=C(C=C1)O
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Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.58 g
|
Type
|
catalyst
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction mixture was degassed
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (50 mL)
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (5%-40% ethyl acetate in heptane gradient elution)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1)C1=CC=C(C=C1)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.17 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 30.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |